3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Beschreibung
Bicyclic Core Geometry
Piperidine Ring Dynamics
- The piperidine substituent favors a chair conformation , with the nitrogen atom axial or equatorial depending on protonation state.
- In protonated forms (e.g., dihydrochloride salt), the piperidine nitrogen adopts an equatorial position to minimize charge repulsion.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via protonation at two sites:
Salt Formation Pathway
- Free Base Synthesis : The neutral pyrrolopyridine-piperidine compound is synthesized via reductive amination or cross-coupling.
- Acid Treatment : Reaction with hydrochloric acid protonates the piperidine nitrogen, followed by pyridine nitrogen protonation at higher HCl concentrations.
- Crystallization : The dihydrochloride salt precipitates due to reduced solubility in polar solvents.
Eigenschaften
Molekularformel |
C12H17Cl2N3 |
|---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H |
InChI-Schlüssel |
IWNYCGRZECNHDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CNC3=C2C=CC=N3.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-dihydrochlorid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise könnte die Synthese mit der Herstellung eines Piperidinderivats beginnen, gefolgt von seiner Reaktion mit einem Pyridinderivat unter spezifischen Bedingungen, um die gewünschte heterocyclische Struktur zu bilden .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und anderen fortschrittlichen Techniken beinhalten, um eine gleichbleibende Produktionsqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The nitrogen atoms in both the pyrrolopyridine and piperidine moieties serve as reactive sites for nucleophilic substitution:
-
Aromatic substitution : The pyridine ring undergoes electrophilic substitution at the electron-deficient positions (C-5 and C-7), facilitated by the electron-withdrawing nature of the fused pyrrole ring .
-
Piperidine functionalization : The secondary amine in the piperidine group reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .
Key Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Piperidine N-alkyl derivatives | |
| Acylation | Acetyl chloride, DCM, room temperature | Piperidine N-acetyl derivatives |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
-
Suzuki-Miyaura Coupling : The iodinated pyrrolopyridine intermediate (e.g., 3-iodo-pyrrolo[2,3-b]pyridine) reacts with boronic acids to introduce aryl or heteroaryl groups at the C-3 position .
-
Buchwald-Hartwig Amination : Used to install amine substituents on the pyrrolopyridine scaffold .
Example :
text3-Iodo-pyrrolo[2,3-b]pyridine + Isopropenyl boronic acid pinacol ester → 4-Isopropyl-pyrrolo[2,3-b]pyridine (via Suzuki coupling)[3]
Reduction and Oxidation
-
Reduction : The nitro group in intermediates (e.g., 5-nitro-pyrrolo[2,3-b]pyridine) is reduced to an amine using hydrogenation or transfer hydrogenation (e.g., H₂/Pd-C or ammonium formate) .
-
Oxidation : The pyrrole ring can be oxidized under controlled conditions to form N-oxides, though this is less commonly reported for this specific compound.
Notable Reaction :
Heterocycle Functionalization
The fused pyrrolopyridine system undergoes reactions typical of aromatic heterocycles:
-
Halogenation : Direct iodination at C-3 using N-iodosuccinimide (NIS) in acidic media .
-
Condensation Reactions : Reacts with aldehydes or ketones to form Schiff base derivatives at the piperidine amine .
Synthetic Pathway :
-
Suzuki coupling with boronic acids to introduce substituents .
-
Subsequent reduction or alkylation to finalize target molecules .
Salt Formation and Stability
As a dihydrochloride salt, the compound exhibits:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Molecular Formula: C12H15N3
Molecular Weight: 201.27
CAS Number: 149692-82-0
IUPAC Name: 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
The compound features a piperidine ring attached to a pyrrolo[2,3-b]pyridine structure, which is crucial for its biological activity.
Kinase Inhibition
One of the primary applications of 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit specific kinases involved in tumor growth and progression. For instance, research indicates that these compounds can target kinases such as JAK3, which is implicated in immune responses and hematological malignancies .
Cancer Treatment
Recent patents highlight the use of pyrrolo[2,3-b]pyridine derivatives in cancer therapies. The compound has demonstrated efficacy against various cancer types by inducing apoptosis in cancer cells through the inhibition of critical signaling pathways . The ability to selectively inhibit tumorigenic pathways makes this compound a candidate for further development in oncological pharmacotherapy.
Immunomodulatory Effects
Research has also identified the immunomodulatory properties of 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride. It has been shown to modulate immune responses by targeting JAK3, which is essential for cytokine signaling in immune cells . This property could be beneficial in treating autoimmune diseases and enhancing immune responses against tumors.
Case Study 1: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated several pyrrolo[2,3-b]pyridine derivatives for their kinase inhibitory activity. The results indicated that certain modifications to the piperidine moiety enhanced selectivity and potency against specific kinases involved in cancer progression .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that treatment with 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride led to significant apoptosis in leukemia cell lines. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
- Structure : Features a pyrazolyl group instead of the piperidinyl substituent.
- Synthesis : Prepared via N-alkylation or sulfonylation of the pyrrolopyridine core .
- Key Difference : The pyrazolyl group may enhance target selectivity compared to the piperidinyl moiety in the target compound.
QC-1415: 5-(1-Methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Incorporates a methylpyrazole substituent at the 5-position of the pyrrolopyridine core.
- Molecular Data : CAS 1206969-38-1; purity ≥95% .
- Significance : The additional pyrazole group may improve binding affinity to biological targets, though its specific activity remains uncharacterized in the evidence .
Core-Modified Analogues
3-(Piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Replaces the pyrrolo[2,3-b]pyridine core with a pyrazolo[3,4-b]pyridine scaffold.
- Molecular Data : Formula C₁₁H₁₄N₄; molecular weight 202.26 g/mol; CAS 1185192-81-7 .
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Dihydrochloride
Functional Analogues in Pharmacology
5-HT₆ Receptor Ligands (e.g., 1-Heterocyclylalkyl-3-sulfonylazaindoles)
Research Findings and Key Insights
- Synthetic Utility : The target compound’s piperidinyl group and dihydrochloride salt enhance its versatility as a precursor for alkylated derivatives with tailored pharmacological properties .
- Activity Modulation : Pyrazolyl-substituted analogues (e.g., ) demonstrate kinase inhibition, suggesting substituent-dependent target selectivity .
- Structural Impact: Core modifications (e.g., pyrazolo vs.
- Solubility Advantage : The hydrochloride salt form of the target compound improves water solubility, a critical factor in drug formulation .
Biologische Aktivität
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound with significant biological activity, particularly in the context of kinase inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15Cl2N3
- Molecular Weight : 286.19 g/mol
- CAS Number : 1613711-28-6
The primary mechanism of action for this compound involves its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 is implicated in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of this kinase can lead to therapeutic effects in diseases where SGK1 is dysregulated.
Anticancer Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine have potential anticancer properties. For instance, compounds that inhibit SGK1 have been associated with reduced tumor growth in various cancer models. A study indicated that certain pyrrolo[2,3-b]pyridine derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies on related pyrrolo compounds demonstrated efficacy against HIV-1 integrase, suggesting that modifications to the pyrrolo structure can enhance antiviral activity. Specifically, some derivatives showed an EC50 value lower than 10 µM against HIV-1 replication .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Pyrrolo derivatives have been explored in models of neurodegenerative diseases, showing promise in protecting neuronal cells from apoptosis and promoting neurogenesis. The specific interaction with SGK1 may play a crucial role in these neuroprotective effects .
Case Studies
- Anticancer Efficacy :
-
HIV-1 Integrase Inhibition :
- A set of modified pyrrolo compounds was synthesized and evaluated for their ability to inhibit HIV-1 integrase. The results indicated that certain structural modifications significantly enhanced their antiviral activity, making them potential candidates for further development as antiretroviral agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What is the established synthetic route for 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride, and how is purification achieved?
- Methodology : The compound is synthesized via a one-step condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under an inert argon atmosphere. The reaction mixture is then purified using column chromatography to isolate intermediates. Final compounds are converted into water-soluble dihydrochloride salts by treatment with HCl .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Inhalation : Transfer to fresh air; seek medical attention if respiratory discomfort occurs.
- Skin Contact : Immediately remove contaminated clothing and rinse skin with water.
- Eye Exposure : Rinse eyes for several minutes; remove contact lenses if present.
- General Precautions : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to minimize inhalation risks .
Q. Which analytical techniques are used to confirm the structural integrity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate substituent positions and molecular structure (e.g., 3,5-disubstituted derivatives in ).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
- Elemental Analysis : Verifies stoichiometry of dihydrochloride salt formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition activity?
- Methodology :
- Core Modifications : Introduce substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold to enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., 3-methoxy groups improve FGFR1 binding affinity) .
- Bioisosteric Replacement : Replace piperidine with pyrazolyl or pyridinyl groups to evaluate selectivity across kinase families (e.g., derivatives in ).
- In Silico Docking : Use molecular modeling to predict binding modes and prioritize synthetic targets .
Q. How should contradictory binding data for dopamine receptors (e.g., D2 vs. D4 selectivity) be resolved?
- Methodology :
- Radioligand Displacement Assays : Compare IC values using H-spiperone (D2) and H-L-750,667 (D4) to assess subtype selectivity.
- Mutagenesis Studies : Identify receptor microdomains influencing affinity (e.g., aromatic residues in transmembrane helices critical for D4 binding, as in ).
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment to distinguish agonist/antagonist profiles .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodology :
- Salt Formation : Convert free base to dihydrochloride salts, as demonstrated in and .
- Prodrug Design : Introduce phosphate or PEGylated moieties at the piperidine nitrogen.
- Co-Solvent Systems : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
Q. How can off-target effects in kinase inhibition assays be systematically evaluated?
- Methodology :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases.
- Counter-Screening : Test against structurally related off-targets (e.g., cyclin-dependent kinases) using ATP-competitive assays.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What in vitro assays are suitable for evaluating anti-cancer activity (e.g., apoptosis, migration inhibition)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
